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Abstract
Methionine is an essential amino acid critical for cellular processes ranging from protein

synthesis to methylation reactions. In fungi, the de novo biosynthesis of methionine is a vital

pathway, and its constituent enzymes represent potential targets for antifungal drug

development. This technical guide provides an in-depth exploration of the fungal enzyme Met-
12, a methylenetetrahydrofolate reductase (MTHFR), and its central role in the methionine

biosynthesis pathway. We will delve into the enzymatic function of Met-12, the

interconnectedness of the folate and methionine cycles, the regulation of its expression, and

the phenotypic consequences of its disruption. This guide also furnishes detailed experimental

protocols for the study of Met-12 and presents available quantitative data to facilitate further

research and therapeutic development.

Introduction: The Intersection of Folate and
Methionine Metabolism
Fungi, unlike mammals, are capable of synthesizing the essential amino acid methionine de

novo. This process is intricately linked to the folate cycle, which provides the one-carbon units

necessary for various metabolic reactions. A key enzyme at the crossroads of these two critical

pathways is methylenetetrahydrofolate reductase (MTHFR), which in many fungi, exists as two

isoforms, encoded by the MET12 and MET13 genes.
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Met-12 catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-

methyltetrahydrofolate. This latter molecule is the primary methyl donor for the final step in

methionine synthesis: the methylation of homocysteine to methionine, a reaction catalyzed by

methionine synthase (MetH or Met6p). The strategic position of Met-12 underscores its

importance in fungal physiology, growth, and virulence.

The Methionine Biosynthesis Pathway and the Role
of Met-12
The synthesis of methionine in fungi primarily occurs through the aspartate family pathway,

leading to the formation of homocysteine. The final step, the conversion of homocysteine to

methionine, is where Met-12 plays its indirect yet crucial role.

The Fungal Methionine Biosynthetic Pathway
The pathway can be broadly divided into two main parts: the synthesis of homocysteine and

the final methylation step. In Saccharomyces cerevisiae, for instance, the pathway from

homoserine involves several key enzymes:

Met2p (Homoserine O-acetyltransferase): Acetylates homoserine to form O-

acetylhomoserine.

Met17p (O-acetylhomoserine sulfhydrylase): In the direct sulfhydrylation pathway, this

enzyme converts O-acetylhomoserine and sulfide into homocysteine.

Str2p (Cystathionine γ-synthase) and Str3p (Cystathionine β-lyase): In the transsulfuration

pathway, these enzymes synthesize homocysteine from O-acetylhomoserine and cysteine,

via a cystathionine intermediate.[1]

The Folate Cycle and Met-12's Contribution
The folate cycle is responsible for generating and transferring one-carbon units for various

biosynthetic processes, including the synthesis of nucleotides and methionine. Met-12, as an

MTHFR, is a critical component of this cycle.

Reaction Catalyzed by Met-12 (MTHFR): 5,10-methylenetetrahydrofolate + NAD(P)H + H⁺

→ 5-methyltetrahydrofolate + NAD(P)⁺
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The product, 5-methyltetrahydrofolate, then donates its methyl group to homocysteine in a

reaction catalyzed by methionine synthase (Met6p) to produce methionine and regenerate

tetrahydrofolate.[2][3]
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Figure 1: Interconnection of the Fungal Methionine and Folate Cycles.

Quantitative Data on Methionine Biosynthesis
Enzymes
While specific kinetic data for Met-12 is not readily available in the literature, data for other key

enzymes in the pathway, such as methionine synthase (MetE, a cobalamin-independent form),

provide valuable insights into the efficiency of this biosynthetic route.
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Enzyme Organism Substrate KM (µM)
kcat (min-
1)

kcat/KM
(min-1
µM-1)

Referenc
e

Methionine

Synthase

(MetE)

Aspergillus

sojae

(6S)-5-

methyl-

tetrahydrop

teroyl-L-

glutamate3

6.8 3.3 ~0.49 [4]

Methionine

Synthase

(MetE)

Rhizopus

delemar

(6S)-5-

methyl-

tetrahydrop

teroyl-L-

glutamate3

0.8 1.2 ~1.5 [4]

Methionine

Synthase

(MetE)

Rhizopus

microsporu

s

(6S)-5-

methyl-

tetrahydrop

teroyl-L-

glutamate3

6.8 3.0 ~0.44 [4]

Methionine

Synthase

(MetE)

Escherichi

a coli

(6S)-5-

methyl-

tetrahydrop

teroyl-L-

glutamate3

6.4 12 ~1.9 [4]

Regulation of MET12 Gene Expression
The expression of genes involved in methionine biosynthesis is tightly regulated in response to

sulfur availability. The transcription factor CYS-3 is a key regulator of the sulfur starvation

response in Neurospora crassa.[2][5] While direct regulation of met-12 by CYS-3 has not been

definitively established under all conditions, the broader sulfur metabolic network is under its

control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39824044/
https://pubmed.ncbi.nlm.nih.gov/39824044/
https://pubmed.ncbi.nlm.nih.gov/39824044/
https://pubmed.ncbi.nlm.nih.gov/39824044/
https://escholarship.org/content/qt1ct674bd/qt1ct674bd.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550094/
https://www.benchchem.com/product/b15567615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Organism Condition Regulation Reference

MET12
Magnaporthe

oryzae

Deletion of

MET13
Upregulated [6]

Methionine

metabolism

genes

Magnaporthe

oryzae

Deletion of

MET12 and

MET13

Significantly

downregulated
[6]

Sulfur

metabolism

genes

Neurospora

crassa
Sulfur starvation

Upregulated

(CYS-3

dependent)

[2][5]

Phenotypic Effects of met-12 Disruption
Targeted deletion of met-12 has been performed in several fungal species, revealing its

importance in various aspects of fungal biology.

Organism Mutant Phenotype Reference

Magnaporthe oryzae Δmet12

- Reduced conidiation-

Poor growth in the

absence of

methionine- Fully

pathogenic

[6]

Fusarium

graminearum
Δmet12

- Delayed production

of mycelium pigment

aurofusarin-

Accumulation of

pigment precursors

[7]

Saccharomyces

cerevisiae
Disruption of MET12

No detectable

phenotype (suggests

redundancy with

MET13)

[6]

Experimental Protocols
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MTHFR Enzyme Activity Assay
This protocol is adapted from established methods for measuring MTHFR activity.

Principle: The activity of MTHFR is determined by measuring the NADPH-dependent

conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The product is

quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

Fungal mycelia

Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing protease inhibitors)

Bradford assay reagents

Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.6, containing FAD and NADPH)

Substrate: 5,10-methylenetetrahydrofolate

Stopping solution (e.g., perchloric acid)

HPLC system with a C18 column and fluorescence detector

Procedure:

Preparation of Cell Lysate:

Harvest fungal mycelia by filtration and wash with sterile water.

Grind the mycelia to a fine powder in liquid nitrogen.

Resuspend the powder in ice-cold lysis buffer.

Clarify the lysate by centrifugation at 4°C.

Determine the protein concentration of the supernatant using the Bradford assay.

Enzymatic Reaction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-warm the reaction buffer to the desired temperature (e.g., 37°C).

In a microcentrifuge tube, combine the reaction buffer, substrate, and cell lysate to initiate

the reaction.

Incubate for a defined period.

Terminate the reaction by adding the stopping solution.

Sample Processing and HPLC Analysis:

Precipitate proteins by incubating on ice and centrifuging.

Filter the supernatant and inject it into the HPLC system.

Separate the folate derivatives using an appropriate mobile phase gradient.

Detect 5-methyltetrahydrofolate using a fluorescence detector (e.g., excitation at 290 nm,

emission at 360 nm).

Calculation of Enzyme Activity:

Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to

a standard curve.

Express MTHFR activity as nmol of product formed per minute per mg of protein.
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Figure 2: Workflow for the MTHFR Enzyme Activity Assay.
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Gene Knockout in Neurospora crassa
This protocol provides a general overview for creating gene knockouts in N. crassa, a common

model organism for studying fungal genetics.

Principle: Gene replacement is achieved by homologous recombination, where a selectable

marker cassette flanked by sequences homologous to the regions upstream and downstream

of the target gene is introduced into the fungal cells. The use of strains deficient in non-

homologous end-joining (e.g., Δmus-51 or Δmus-52) increases the frequency of homologous

recombination.

Materials:

N. crassa strain deficient in non-homologous end-joining

Plasmid vector for cloning

Selectable marker cassette (e.g., hygromycin resistance)

Primers for amplifying flanking regions of the target gene

Reagents for PCR, yeast transformation, and fungal transformation (electroporation)

Selective media

Procedure:

Construction of the Knockout Cassette:

Amplify the ~1 kb regions flanking the 5' and 3' ends of the met-12 gene by PCR.

Clone the flanking regions and the selectable marker cassette into a plasmid vector using

yeast recombinational cloning.

Amplify the entire knockout cassette from the resulting plasmid.

Transformation of N. crassa:

Prepare conidia from the recipient N. crassa strain.
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Transform the conidia with the knockout cassette DNA by electroporation.

Plate the transformed conidia on selective medium containing the appropriate antibiotic

(e.g., hygromycin).

Isolation and Verification of Homokaryotic Mutants:

Isolate individual transformants.

Induce conidiation and isolate homokaryotic strains by plating conidia at a low density.

Verify the gene replacement event by PCR and/or Southern blotting.
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Figure 3: General Workflow for Gene Knockout in Neurospora crassa.
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Gene Expression Analysis by qRT-PCR
Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the relative abundance of

met-12 transcripts under different experimental conditions. Gene expression is normalized to

one or more stably expressed reference genes.

Materials:

Fungal mycelia grown under different conditions (e.g., sulfur-replete vs. sulfur-starved)

RNA extraction kit

DNase I

Reverse transcriptase and reagents for cDNA synthesis

qPCR master mix (e.g., SYBR Green-based)

Primers specific for met-12 and reference genes

Real-time PCR instrument

Procedure:

RNA Extraction and cDNA Synthesis:

Harvest mycelia and immediately freeze in liquid nitrogen.

Extract total RNA using a suitable kit or protocol.

Treat the RNA with DNase I to remove contaminating genomic DNA.

Synthesize first-strand cDNA using reverse transcriptase and random or oligo(dT) primers.

Quantitative PCR:

Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

Run the reactions in a real-time PCR instrument using a standard cycling protocol.
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Include no-template controls and no-reverse-transcriptase controls.

Data Analysis:

Determine the cycle threshold (CT) values for each reaction.

Calculate the relative expression of met-12 using the 2-ΔΔCT method, normalizing to the

expression of reference genes.

Conclusion and Future Directions
Fungal Met-12, a methylenetetrahydrofolate reductase, is a key enzyme linking the folate and

methionine biosynthetic pathways. Its role in providing the methyl group for methionine

synthesis makes it essential for fungal growth and development, as evidenced by the

phenotypes of met-12 deletion mutants. The regulation of met-12 is integrated into the broader

sulfur metabolic network, highlighting the complex interplay of nutrient sensing and gene

expression in fungi.

The methionine biosynthesis pathway, including Met-12 and methionine synthase, presents

attractive targets for the development of novel antifungal agents. The divergence between the

fungal and human enzymes in this pathway offers the potential for selective inhibition. Further

research is needed to fully elucidate the kinetic properties of fungal MTHFRs and the precise

regulatory mechanisms governing their expression. Such studies will be instrumental in the

rational design of new therapies to combat fungal infections.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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